molecular formula C5H9NaO3S B1413558 Sodium cyclobutylmethanesulfonate CAS No. 1935644-15-7

Sodium cyclobutylmethanesulfonate

Cat. No.: B1413558
CAS No.: 1935644-15-7
M. Wt: 172.18 g/mol
InChI Key: SDWCTOMALGAKBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium cyclobutylmethanesulfonate is an organosulfur compound with the molecular formula C₅H₉NaO₃S It is a sodium salt of cyclobutylmethanesulfonic acid and is characterized by its sulfonate group attached to a cyclobutylmethane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclobutylmethanesulfonate typically involves the sulfonation of cyclobutylmethane. One common method includes the reaction of cyclobutylmethane with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to form cyclobutylmethanesulfonic acid, which is then neutralized with sodium hydroxide (NaOH) to yield the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where cyclobutylmethane is reacted with sulfur trioxide in a controlled environment to ensure efficient sulfonation. The resulting sulfonic acid is then neutralized with sodium hydroxide in large-scale reactors to produce the sodium salt. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium cyclobutylmethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or ammonia (NH₃).

Major Products:

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted cyclobutylmethane derivatives.

Scientific Research Applications

Sodium cyclobutylmethanesulfonate has several applications in scientific research:

    Biology: The compound can be used in biochemical studies to investigate the effects of sulfonate groups on biological systems.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals due to its sulfonate functionality.

Mechanism of Action

The mechanism of action of sodium cyclobutylmethanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    Sodium methanesulfonate: Similar sulfonate group but with a simpler methane structure.

    Sodium ethanesulfonate: Contains an ethane backbone instead of a cyclobutylmethane structure.

    Sodium benzenesulfonate: Features a benzene ring, offering different reactivity and applications.

Uniqueness: Sodium cyclobutylmethanesulfonate is unique due to its cyclobutylmethane structure, which imparts distinct steric and electronic properties compared to linear or aromatic sulfonates. This uniqueness can influence its reactivity and suitability for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

sodium;cyclobutylmethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S.Na/c6-9(7,8)4-5-2-1-3-5;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWCTOMALGAKBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cyclobutylmethanesulfonate
Reactant of Route 2
Sodium cyclobutylmethanesulfonate
Reactant of Route 3
Sodium cyclobutylmethanesulfonate
Reactant of Route 4
Sodium cyclobutylmethanesulfonate
Reactant of Route 5
Sodium cyclobutylmethanesulfonate
Reactant of Route 6
Sodium cyclobutylmethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.